molecular formula C16H20N4O B7571782 4-[[4-(2-Oxoimidazolidin-1-yl)piperidin-1-yl]methyl]benzonitrile

4-[[4-(2-Oxoimidazolidin-1-yl)piperidin-1-yl]methyl]benzonitrile

カタログ番号 B7571782
分子量: 284.36 g/mol
InChIキー: QCFBYULKYHNHRT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[[4-(2-Oxoimidazolidin-1-yl)piperidin-1-yl]methyl]benzonitrile, also known as BMS-986168, is a small molecule drug that has been developed for the treatment of various diseases such as cancer, autoimmune disorders, and inflammatory diseases. This drug has been shown to have potent anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of a wide range of diseases.

作用機序

The exact mechanism of action of 4-[[4-(2-Oxoimidazolidin-1-yl)piperidin-1-yl]methyl]benzonitrile is not fully understood, but it is believed to work by inhibiting the activity of certain immune cells, such as T cells and B cells, which play a key role in the development of various diseases. By inhibiting the activity of these cells, 4-[[4-(2-Oxoimidazolidin-1-yl)piperidin-1-yl]methyl]benzonitrile can help to reduce inflammation and modulate the immune response, leading to a reduction in disease symptoms.
Biochemical and Physiological Effects:
4-[[4-(2-Oxoimidazolidin-1-yl)piperidin-1-yl]methyl]benzonitrile has been shown to have potent anti-inflammatory and immunomodulatory effects in preclinical models. This drug has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. In addition, 4-[[4-(2-Oxoimidazolidin-1-yl)piperidin-1-yl]methyl]benzonitrile has been shown to inhibit the activation of immune cells, such as T cells and B cells, which play a key role in the development of various diseases.

実験室実験の利点と制限

One of the main advantages of 4-[[4-(2-Oxoimidazolidin-1-yl)piperidin-1-yl]methyl]benzonitrile is its potent anti-inflammatory and immunomodulatory effects, which make it a promising candidate for the treatment of various diseases such as cancer, autoimmune disorders, and inflammatory diseases. In addition, this drug has a favorable safety profile, making it a promising candidate for clinical development. However, one of the main limitations of 4-[[4-(2-Oxoimidazolidin-1-yl)piperidin-1-yl]methyl]benzonitrile is its high cost and limited availability, which may limit its use in certain research settings.

将来の方向性

There are several future directions for the development of 4-[[4-(2-Oxoimidazolidin-1-yl)piperidin-1-yl]methyl]benzonitrile. One potential direction is the development of combination therapies, where 4-[[4-(2-Oxoimidazolidin-1-yl)piperidin-1-yl]methyl]benzonitrile is used in combination with other drugs to enhance its therapeutic effects. Another potential direction is the development of new formulations of 4-[[4-(2-Oxoimidazolidin-1-yl)piperidin-1-yl]methyl]benzonitrile, such as sustained-release formulations, to improve its pharmacokinetic properties. Finally, future studies may focus on the development of new indications for 4-[[4-(2-Oxoimidazolidin-1-yl)piperidin-1-yl]methyl]benzonitrile, such as the treatment of other autoimmune disorders or inflammatory diseases.

合成法

The synthesis of 4-[[4-(2-Oxoimidazolidin-1-yl)piperidin-1-yl]methyl]benzonitrile involves several steps, including the preparation of the key intermediate 4-(2-Oxoimidazolidin-1-yl)piperidine, which is then reacted with 4-(bromomethyl)benzonitrile to form the final product. The synthesis of this drug has been optimized to provide high yields and purity, making it suitable for large-scale production.

科学的研究の応用

4-[[4-(2-Oxoimidazolidin-1-yl)piperidin-1-yl]methyl]benzonitrile has been extensively studied in preclinical models for its potential therapeutic applications. Studies have shown that this drug has potent anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of various diseases such as cancer, autoimmune disorders, and inflammatory diseases. This drug has also been shown to have a favorable safety profile, making it a promising candidate for clinical development.

特性

IUPAC Name

4-[[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c17-11-13-1-3-14(4-2-13)12-19-8-5-15(6-9-19)20-10-7-18-16(20)21/h1-4,15H,5-10,12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCFBYULKYHNHRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCNC2=O)CC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[4-(2-Oxoimidazolidin-1-yl)piperidin-1-yl]methyl]benzonitrile

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。